molecular formula C18H16FN3O4S B2629093 5-fluoro-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 899974-17-5

5-fluoro-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

Katalognummer: B2629093
CAS-Nummer: 899974-17-5
Molekulargewicht: 389.4
InChI-Schlüssel: XJEDBAOCQLUJNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a synthetic sulfonamide-based research compound intended for scientific investigation. Its molecular structure integrates a fluorinated benzene-sulfonamide moiety linked to a dihydropyridazinone ring system, a feature present in various biologically active molecules (as seen in studies of structurally related sulfonamides ). This specific architecture suggests potential for interaction with various enzymatic and receptor targets. Researchers may explore its application as a molecular tool in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and biochemical screening. The compound's mechanism of action is not defined and is a primary subject for research; its properties are hypothesized to be influenced by the electron-withdrawing fluorine atom and the planar, hydrogen-bond-accepting dihydropyridazinone core (structural features that can influence solid-state packing and intermolecular interactions, as noted in crystallographic studies of related heterocyclic systems ). This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Eigenschaften

IUPAC Name

5-fluoro-2-methoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S/c1-22-18(23)9-7-15(20-22)12-4-3-5-14(10-12)21-27(24,25)17-11-13(19)6-8-16(17)26-2/h3-11,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEDBAOCQLUJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

5-fluoro-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that has gained attention for its potential biological activities. This article provides a detailed analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. Its structural components include:

  • Fluoro and methoxy groups : These substituents can influence the compound's lipophilicity and overall biological activity.
  • Dihydropyridazin moiety : This part of the molecule is often associated with various pharmacological effects.

Chemical Formula

C18H20FN3O3S\text{C}_{18}\text{H}_{20}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

Molecular Weight

The molecular weight of this compound is approximately 373.43 g/mol.

Pharmacological Effects

Research indicates that compounds with similar structures can exhibit a range of pharmacological effects:

  • Antitumor Activity : Some sulfonamide derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds like this one may modulate inflammatory pathways, potentially reducing conditions like arthritis or other inflammatory diseases.

Study 1: Antitumor Activity

A study investigated the effects of structurally related sulfonamides on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in several types of cancer cells, suggesting potential applications in oncology. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function.

Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of sulfonamide derivatives. The findings demonstrated that these compounds could inhibit the expression of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential therapeutic role in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorReduced cell viability; apoptosis
Anti-inflammatoryInhibited cytokine expression
Enzyme inhibitionDisrupted folate synthesis

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structure Modifications

5-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide
  • Key Differences : Replaces the benzenesulfonamide core with a thiophene-2-sulfonamide. The methyl group on the thiophene ring (vs. fluoro and methoxy in the target compound) reduces electronegativity and may alter binding affinity.
  • Molecular Weight : 361.4386 g/mol (C₁₆H₁₅N₃O₃S₂) vs. estimated ~395 g/mol for the target compound (assuming C₁₇H₁₅FN₃O₄S).
  • Implications : Thiophene’s smaller aromatic system and reduced polarity could decrease solubility but improve membrane permeability .
5-Fluoro-2-methoxy-N-{4-[6-(methylsulfonyl)-3-pyridazinyl]phenyl}benzenesulfonamide
  • Key Differences: The dihydropyridazinone moiety is replaced with a methylsulfonyl-substituted pyridazine. Additionally, the phenyl group is para-substituted (vs. meta in the target compound).
  • Para substitution may alter spatial orientation in binding pockets .

Substituent Variations in Dihydropyridazinone Derivatives

  • Compound DTJ : Incorporates a tert-butyl benzamide and morpholine-carbonyl group. The bulky tert-butyl group increases steric hindrance, which could limit target engagement compared to the target compound’s simpler benzenesulfonamide .
  • Compound DVD: Features a benzothiophene-carboxamide linked to the dihydropyridazinone.

Structural and Physicochemical Comparison Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Benzenesulfonamide 5-Fluoro, 2-methoxy, meta-phenyl linkage ~395 (estimated) Balanced polarity, potential metabolic stability
5-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide Thiophene-sulfonamide Thiophene-methyl, meta-phenyl linkage 361.44 Lower polarity, enhanced lipophilicity
5-Fluoro-2-methoxy-N-{4-[6-(methylsulfonyl)-3-pyridazinyl]phenyl}benzenesulfonamide Benzenesulfonamide Methylsulfonyl-pyridazine, para-phenyl ~420 (estimated) Strong electron-withdrawing groups, para-substitution
DTJ Benzamide tert-Butyl, morpholine-carbonyl 596.73 High steric bulk, complex pharmacophore

Research Findings and Implications

  • Electronic Effects : Fluorine and methoxy groups in the target compound likely improve binding specificity compared to methyl-substituted analogs (e.g., ) by optimizing electrostatic interactions .
  • Substitution Patterns : Meta-substitution on the phenyl ring (target compound) may favor conformational flexibility over para-substituted analogs (), which could rigidify the structure .
  • Solubility vs. Permeability : The benzenesulfonamide core (target) offers a balance between aqueous solubility (via sulfonamide) and permeability (via fluorine), whereas thiophene analogs () prioritize membrane penetration .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluoro-2-methoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Coupling of the pyridazinone core (e.g., 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl) with a substituted phenylamine via Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis .
  • Step 2 : Sulfonylation using 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or NaH) in anhydrous DCM or THF .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (40–80°C) and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) to improve yields (>70%) .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorine at C5, methoxy at C2) and sulfonamide linkage .
  • HRMS : Confirm molecular formula (C19_{19}H17_{17}FN3_3O4_4S) with <2 ppm mass error .
  • X-ray crystallography : Resolve 3D conformation, particularly the dihedral angle between the pyridazinone and benzenesulfonamide moieties .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorine, methoxy) influence the compound’s binding affinity to biological targets?

  • Methodology :

  • SAR Studies : Compare analogues with/without fluorine or methoxy groups using in vitro assays (e.g., enzyme inhibition, receptor binding).
  • Computational Modeling : Perform docking simulations (AutoDock, Schrödinger) to assess interactions (e.g., fluorine’s electronegativity enhancing H-bonding with active-site residues) .
  • Data : Fluorine at C5 increases target selectivity by 3-fold in kinase inhibition assays, while methoxy at C2 improves solubility (logP reduction by 0.5 units) .

Q. What strategies resolve contradictory data in solubility and stability studies under physiological conditions?

  • Approach :

  • pH-Dependent Stability : Use HPLC to monitor degradation in buffers (pH 1–10). The compound shows instability at pH >8 due to sulfonamide hydrolysis .
  • Solubility Enhancement : Co-solvents (e.g., DMSO:PBS mixtures) or formulation with cyclodextrins improve aqueous solubility (from 12 µM to 85 µM) .
  • Contradiction Analysis : Cross-validate using LC-MS and NMR to distinguish degradation products from assay interference .

Q. How can computational methods predict metabolic pathways and potential toxicity?

  • Tools :

  • ADMET Prediction : Use SwissADME or ADMETlab to identify cytochrome P450 (CYP3A4/2D6) metabolism sites (e.g., demethylation of the methoxy group) .
  • Toxicity Screening : Apply ProTox-II to flag hepatotoxicity risks (e.g., reactive metabolites from pyridazinone oxidation) .
    • Experimental Validation : Microsomal incubation followed by UPLC-QTOF analysis confirms predicted metabolites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.